Cas no 1780874-07-8 (2-difluoro(phenyl)methylazetidine)

2-difluoro(phenyl)methylazetidine 化学的及び物理的性質
名前と識別子
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- 2-difluoro(phenyl)methylazetidine
- EN300-1861691
- 2-[difluoro(phenyl)methyl]azetidine
- 1780874-07-8
-
- インチ: 1S/C10H11F2N/c11-10(12,9-6-7-13-9)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2
- InChIKey: AIFKBBWUTBBBBX-UHFFFAOYSA-N
- SMILES: FC(C1C=CC=CC=1)(C1CCN1)F
計算された属性
- 精确分子量: 183.08595568g/mol
- 同位素质量: 183.08595568g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- XLogP3: 2.1
2-difluoro(phenyl)methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1861691-0.1g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.1g |
$1283.0 | 2023-09-18 | ||
Enamine | EN300-1861691-0.05g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.05g |
$1224.0 | 2023-09-18 | ||
Enamine | EN300-1861691-1.0g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 1g |
$1458.0 | 2023-06-01 | ||
Enamine | EN300-1861691-5.0g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 5g |
$4226.0 | 2023-06-01 | ||
Enamine | EN300-1861691-2.5g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 2.5g |
$2856.0 | 2023-09-18 | ||
Enamine | EN300-1861691-0.5g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.5g |
$1399.0 | 2023-09-18 | ||
Enamine | EN300-1861691-5g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 5g |
$4226.0 | 2023-09-18 | ||
Enamine | EN300-1861691-10.0g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 10g |
$6266.0 | 2023-06-01 | ||
Enamine | EN300-1861691-0.25g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 0.25g |
$1341.0 | 2023-09-18 | ||
Enamine | EN300-1861691-10g |
2-[difluoro(phenyl)methyl]azetidine |
1780874-07-8 | 10g |
$6266.0 | 2023-09-18 |
2-difluoro(phenyl)methylazetidine 関連文献
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1. Book reviews
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
2-difluoro(phenyl)methylazetidineに関する追加情報
Introduction to 2-Difluoro(phenyl)methylazetidine (CAS No. 1780874-07-8)
2-Difluoro(phenyl)methylazetidine (CAS No. 1780874-07-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds with a wide range of biological activities. The unique structural features of 2-difluoro(phenyl)methylazetidine, including the presence of difluoro and phenyl substituents, make it a promising candidate for various therapeutic applications.
The synthesis of 2-difluoro(phenyl)methylazetidine has been extensively studied, with several methods reported in the literature. One of the most efficient routes involves the reaction of a difluoromethylated aldehyde with an azetidine derivative under mild conditions. This method not only provides high yields but also ensures excellent regioselectivity and stereoselectivity, making it suitable for large-scale production.
In terms of its biological properties, 2-difluoro(phenyl)methylazetidine has shown promising activity in various assays. Recent studies have demonstrated its potential as a modulator of G protein-coupled receptors (GPCRs), which are key targets for many drugs. Specifically, this compound has been found to exhibit potent agonist activity at the serotonin 5-HT1A receptor, making it a potential candidate for the treatment of anxiety and depression.
Beyond its activity at GPCRs, 2-difluoro(phenyl)methylazetidine has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2-difluoro(phenyl)methylazetidine is another important aspect that has been studied. Preclinical data indicate that it has favorable oral bioavailability and a long half-life, which are desirable properties for a drug candidate. Additionally, its low toxicity and good safety profile make it an attractive option for further development.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-difluoro(phenyl)methylazetidine in humans. Early results from Phase I trials have shown that it is well-tolerated at various dose levels, with no serious adverse events reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 2-difluoro(phenyl)methylazetidine (CAS No. 1780874-07-8) represents a promising new molecule with a diverse range of biological activities and therapeutic potential. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an exciting candidate for further research and development in the pharmaceutical industry.
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